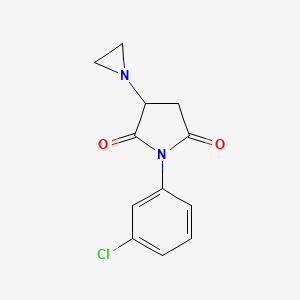![molecular formula C26H20N2O8S2 B4904393 3-{4'-[(3-Carboxyphenyl)sulfamoyl]-[1,1'-biphenyl]-4-sulfonamido}benzoic acid](/img/structure/B4904393.png)
3-{4'-[(3-Carboxyphenyl)sulfamoyl]-[1,1'-biphenyl]-4-sulfonamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4’-[(3-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid is a complex organic compound with a molecular formula of C21H16N2O7S It is known for its unique structure, which includes both sulfonamide and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4’-[(3-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4’-[(3-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups can yield ketones or aldehydes, while reduction of the sulfonamide groups can produce amines.
Applications De Recherche Scientifique
3-{4’-[(3-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structure is similar to certain pharmaceutical agents, making it useful in drug design and development.
Mécanisme D'action
The mechanism of action of 3-{4’-[(3-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid involves its interaction with specific molecular targets. The sulfonamide groups can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri(4-carboxyphenyl)benzene: This compound has a similar structure but with three carboxylic acid groups instead of sulfonamide groups.
4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: This compound contains a sulfonamide group but differs in its triazole ring structure.
Uniqueness
3-{4’-[(3-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid is unique due to its combination of sulfonamide and carboxylic acid functional groups, which provide a versatile platform for various chemical reactions and biological interactions. This dual functionality makes it a valuable compound for diverse scientific applications.
Propriétés
IUPAC Name |
3-[[4-[4-[(3-carboxyphenyl)sulfamoyl]phenyl]phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8S2/c29-25(30)19-3-1-5-21(15-19)27-37(33,34)23-11-7-17(8-12-23)18-9-13-24(14-10-18)38(35,36)28-22-6-2-4-20(16-22)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDYGFCLKMVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate](/img/structure/B4904310.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B4904312.png)

![1-(4-chlorophenyl)-5-({[2-(diethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4904327.png)
![4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4904337.png)
![2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]-N-phenylacetamide](/img/structure/B4904345.png)
![ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B4904353.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4904359.png)
![(4-(3-phenylpropyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4904367.png)

![4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B4904371.png)
![2-[3-(4-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B4904376.png)
![2-(1,2-benzisoxazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4904386.png)

